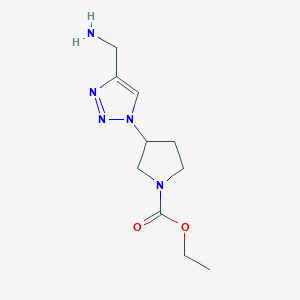

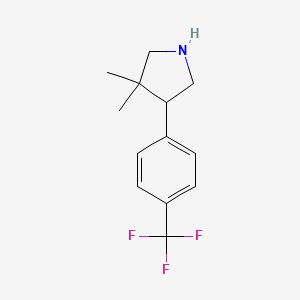

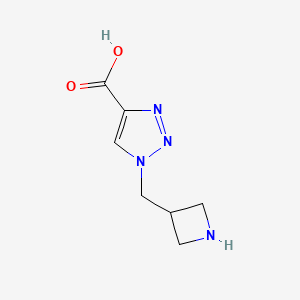

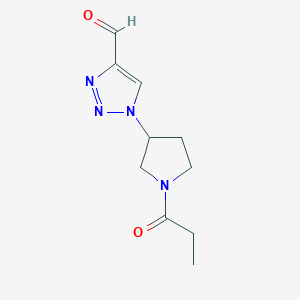

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Overview

Description

The compound is a derivative of pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are a class of organic compounds known as organoheterocyclic compounds .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. For instance, a copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron deficient alkenes to give substituted pyrrolidines .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Tetrahydropyridines : A study by Zhu et al. (2003) details a phosphine-catalyzed [4 + 2] annulation process that produces highly functionalized tetrahydropyridines. This method demonstrates the compound's role in facilitating complex chemical syntheses with high regioselectivity and yields, showcasing its applicability in creating valuable chemical scaffolds (Zhu, Lan, & Kwon, 2003).

Microwave-Assisted Synthesis : Bhoi et al. (2016) report on the one-pot, three-component microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This highlights the compound's utility in streamlining synthetic routes under solvent-free conditions, which is beneficial for the development of new materials and drugs with enhanced efficiency and sustainability (Bhoi, Borad, Pithawala, & Patel, 2016).

Material Science and Coordination Chemistry

- Coordination Polymers : Cisterna et al. (2018) explored the positional isomeric effect on the structures of Cd(II) coordination polymers using positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments. Their findings underscore the compound's relevance in the design and construction of metal–organic frameworks (MOFs) with tailored properties for potential applications in catalysis, gas storage, and separation (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).

Pharmaceutical and Biological Applications

- Antimicrobial and Antioxidant Activities : Research into novel 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide by Bayrak et al. (2009) includes the evaluation of antimicrobial activities. These studies contribute to understanding how structural modifications impact biological activity, offering pathways to new therapeutic agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Mechanism of Action

Target of Action

The primary targets of ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes.

Mode of Action

Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate acts as an agonist to these nuclear receptors . This means that it binds to these receptors and activates them, leading to an increase in the constitutive repression of genes regulated by these receptors .

Pharmacokinetics

It is known that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that it has good bioavailability.

Result of Action

The activation of the nuclear receptors by ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate leads to various molecular and cellular effects. For instance, it has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

properties

IUPAC Name |

ethyl 3-[4-(aminomethyl)triazol-1-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKYCKPMYZYOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)